9,9,10-Triphenyl-9,10-dihydroacridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C31H23N |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
9,9,10-triphenylacridine |
InChI |
InChI=1S/C31H23N/c1-4-14-24(15-5-1)31(25-16-6-2-7-17-25)27-20-10-12-22-29(27)32(26-18-8-3-9-19-26)30-23-13-11-21-28(30)31/h1-23H |
InChI Key |
VSGWVEVRRCPUBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Synthetic Methodologies for 9,9,10 Triphenyl 9,10 Dihydroacridine and Its Derivatives
Direct Synthetic Routes to the 9,10-Dihydroacridine (B10567) Core Structure
The construction of the fundamental 9,10-dihydroacridine skeleton can be achieved through several modern synthetic methodologies. These methods offer modularity and efficiency, allowing for the preparation of a diverse range of derivatives.
Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki Cross-Coupling for N-Arylation)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds, which are essential for the synthesis of the 9,10-dihydroacridine framework. The Buchwald-Hartwig amination, in particular, is a widely employed method for the N-arylation of diphenylamine (B1679370) precursors, a key step in forming the acridine (B1665455) core. wikipedia.org This reaction allows for the coupling of an amine with an aryl halide in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org
The synthesis of the N-phenyl group at the 10-position of 9,9-diphenyl-9,10-dihydroacridine (B1356494) can be effectively achieved through the Buchwald-Hartwig amination of 9,9-diphenyl-9,10-dihydroacridine with an aryl halide like iodobenzene. The choice of palladium precursor, phosphine (B1218219) ligand, base, and solvent are critical for achieving high yields. nih.gov
Similarly, the Suzuki cross-coupling reaction provides a versatile method for the formation of C-C bonds, which can be utilized to introduce aryl substituents onto the acridine scaffold. harvard.edunih.govnih.gov This reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. harvard.edu
Table 1: Examples of Metal-Catalyzed Coupling Reactions for Dihydroacridine Synthesis
| Entry | Reactants | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Brominated pyridazine (B1198779), 9,9-dimethyl-9,10-dihydroacridine (B1200822) | Pd₂(dba)₃, X-Phos | 2AC-PYD | 6.4 | nih.gov |
| 2 | Aryl tosylates, anilines | Pd-PEPPSI-IPr((NMe₂)₂) | N-aryl anilines | Varies | nih.gov |
| 3 | Aryl iodides, aryl/aliphatic amines | Ni(acac)₂, Phenylboronic ester | N-aryl amines | High | nih.gov |
| 4 | 9,10-dibromoanthracene, aryl boronic acids | Palladium(0) catalyst | 9,10-diarylanthracenes | Good | researchgate.net |
Uncatalyzed Oxidative C-H Amination Pathways
Recent advancements have led to the development of uncatalyzed methods for C-H amination. These reactions offer a more atom-economical and environmentally friendly alternative to metal-catalyzed processes. One such approach involves the reaction of 9,10-dihydroacridines with iminoiodanes. The reaction is believed to proceed through a hydride transfer from the dihydroacridine to the iminoiodane, followed by the addition of a sulfonamide. While this method has been demonstrated for the amination of related heteroaromatic compounds, its direct application to the synthesis of the 9,10-dihydroacridine core is an area of ongoing research.
Modular One-Pot Synthesis via ortho-C Alkenylation/Hydroarylation Sequences
A modular and efficient one-pot synthesis of 9,10-dihydroacridine frameworks has been developed, which involves a reaction sequence of selective ortho-C alkenylation of diarylamines with aryl alkynes, followed by an intramolecular hydroarylation. This process is effectively catalyzed by a combination of hexafluoroisopropanol and triflimide. researchgate.net This methodology allows for the construction of the dihydroacridine core from readily available starting materials in a single synthetic operation, offering a significant advantage in terms of efficiency and step economy.
Cyclization Reactions and Annulation Strategies
Cyclization reactions represent a fundamental approach to constructing the tricyclic core of 9,10-dihydroacridines. An improved synthetic procedure for 9,9-disubstituted 9,10-dihydroacridines involves the acid-catalyzed cyclization of precursors derived from methyl N-phenylanthranilate. nih.govnih.gov It is crucial to control the reaction conditions to avoid competing elimination reactions, which can lead to undesired byproducts. nih.govnih.gov
Palladium-catalyzed annulation of arynes by substituted ortho-halostyrenes provides another route to related fused aromatic systems and demonstrates the power of palladium catalysis in constructing complex carbocyclic and heterocyclic frameworks in a single step. nih.gov While not a direct synthesis of dihydroacridines, this strategy highlights the potential for developing novel cyclization methods.
Functionalization and Derivatization Strategies at Key Positions (e.g., N10, C9)
Once the 9,10-dihydroacridine core is assembled, further functionalization at the N10 and C9 positions is often necessary to tune the electronic and photophysical properties of the molecule.
Introduction of Electron-Donating and Electron-Accepting Moieties in Donor-Acceptor Architectures
The introduction of electron-donating (EDG) and electron-accepting (EWG) groups is a key strategy in the design of materials for OLEDs, particularly for TADF emitters. rsc.orgmdpi.com The 9,9,10-triphenyl-9,10-dihydroacridine scaffold can serve as a potent electron donor. By coupling this donor unit with a suitable electron acceptor, it is possible to create donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type molecules. rsc.orgrsc.org
The N10 position is a common site for the introduction of aryl groups that can either act as part of the donor system or be functionalized with acceptor moieties. The C9 position, being a quaternary carbon in the case of 9,9-diphenyl substitution, provides steric bulk which can influence the molecular packing in the solid state and prevent aggregation-caused quenching of fluorescence.
The synthesis of such donor-acceptor systems often involves coupling the dihydroacridine donor with an acceptor unit, such as a pyrazine (B50134) or triazine ring, through metal-catalyzed cross-coupling reactions. rsc.orgrsc.org The electronic properties of the resulting molecule can be finely tuned by varying the nature of the donor and acceptor units, as well as the linking topology. acs.org
Table 2: Examples of Donor-Acceptor Molecules based on Dihydroacridine
| Donor Moiety | Acceptor Moiety | Resulting Architecture | Key Synthetic Method | Reference |
|---|---|---|---|---|
| 9,9-Diphenyl-9,10-dihydroacridine | Pyrazine-dibenzofuran/dibenzothiophene | D-A | Not specified | rsc.org |
| 9,9-Dimethyl-9,10-dihydroacridine | Pyridazine | D-A-D | Buchwald-Hartwig Coupling | nih.gov |
| 9,9-Dimethyl-9,10-dihydroacridine | Triazine | D-A-D | Not specified | rsc.org |
| 9,9-Dimethyl-9,10-dihydroacridine | Phosphoindole oxide | D-A | Not specified | researchgate.net |
Design and Synthesis of Star-Shaped Derivatives
Star-shaped molecules based on a central core with radiating arms containing the dihydroacridine unit represent another important class of derivatives. These molecules often utilize a 1,3,5-triazine (B166579) core due to its threefold symmetry, which allows for the attachment of three identical or different arms. rsc.orgnih.govresearchgate.netnih.govrsc.org
The general design principle involves a central electron-accepting core, such as 1,3,5-triazine, connected to electron-donating arms. While a direct example of a star-shaped molecule with this compound arms is not extensively documented in the provided search results, the synthesis of analogous structures provides a clear blueprint. For example, novel star-shaped compounds have been synthesized using a 1,3,5-triazine core linked to various heterocyclic systems through reactions like the Michael and Hantzsch reactions. rsc.org
A plausible synthetic route for a star-shaped derivative featuring this compound would involve the functionalization of the dihydroacridine moiety to allow for its attachment to a central triazine core. This could be achieved through palladium-catalyzed cross-coupling reactions, similar to those used for the synthesis of multi-heteroatomic conjugates.
| Core Unit | Arm Unit (Example) | Linking Chemistry (Example) | Reference |
| 1,3,5-Triazine | Hexahydroacridinediones | Michael and Hantzsch reactions | rsc.org |
| 1,3,5-Triazine | N-aryl chromophore substituted fluorene | Not specified | researchgate.net |
Electrochemical Approaches to Dihydroacridine Modification and Derivatization
Electrochemical methods offer a powerful and often green alternative to traditional chemical reagents for the modification and derivatization of the 9,10-dihydroacridine scaffold. Anodic oxidation is a key technique in this regard, enabling transformations such as aromatization and the introduction of new functional groups.
The electrochemical oxidation of 9-substituted 9,10-dihydroacridines has been investigated, revealing two primary reaction pathways. researchgate.net Depending on the nature of the substituent at the 9-position and the reaction conditions, oxidation can lead to either the formation of the corresponding 9-substituted acridine through aromatization or the cleavage of the C-X bond at the 9-position. researchgate.net This dual reactivity provides a means to selectively modify the dihydroacridine core.
A specific application of this approach is the synthesis of 9-phosphorylacridines from their 9-phosphoryl-9,10-dihydroacridine precursors. nih.gov This transformation is achieved through electrochemical oxidation, demonstrating a practical method for the derivatization of the acridine system. nih.gov The oxidation potentials of these compounds are a key parameter in designing these electrochemical syntheses. researchgate.net
| Precursor | Electrochemical Method | Product | Reference |
| 9-Substituted 9,10-dihydroacridines | Anodic Oxidation | 9-Substituted acridines or C-X bond cleavage products | researchgate.net |
| 9-Phosphoryl-9,10-dihydroacridines | Electrochemical Oxidation | 9-Phosphorylacridines | nih.gov |
These electrochemical approaches offer a high degree of control over the derivatization process and can often be carried out under mild conditions, making them an attractive strategy for the synthesis of novel this compound derivatives.
Theoretical and Computational Investigations of Electronic Structure and Reactivity
Conformational Analysis and Structural Effects on Electronic Properties
The three-dimensional structure of 9,9,10-Triphenyl-9,10-dihydroacridine is not rigid. The phenyl groups attached to the C9 and N10 atoms can rotate, leading to different stable conformations (conformers). nih.gov Conformational analysis involves mapping the potential energy surface of the molecule to identify these low-energy conformers and the energy barriers between them.
The specific orientation of the phenyl rings relative to the dihydroacridine core significantly impacts the molecule's electronic properties. nih.gov For instance, the degree of twisting (dihedral angles) affects the extent of π-conjugation between the rings. mdpi.com A more planar conformation would lead to greater electronic delocalization, which typically results in a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum. Conversely, a more twisted conformation would disrupt conjugation, leading to a larger energy gap. Computational studies can predict the relative energies of these conformers and how their distinct geometries influence the orbital energies and electronic spectra. nih.gov
Reactivity and Energetic Properties Predictions (e.g., Gas-Phase Thermochemistry, Bond Dissociation Enthalpies)
Computational chemistry can be used to predict key thermodynamic and reactivity parameters. For the parent compound, 9,10-dihydroacridine (B10567), computational methodologies have been used to determine its energetic and reactivity properties. researchgate.net
Gas-phase thermochemistry calculations, using high-accuracy composite methods like G3(MP2)//B3LYP, can estimate the standard molar enthalpies of formation (Δ_f H_m^o). researchgate.net Bond Dissociation Enthalpy (BDE) is another critical parameter that quantifies the energy required to break a specific bond homolytically. Calculating the BDE for the C-H and N-H bonds in the dihydroacridine core, as well as the C-C and C-N bonds connecting the phenyl groups, provides insight into the molecule's thermal stability and potential reaction pathways. For the parent 9,10-dihydroacridine, the N-H and C-H bond dissociation enthalpies have been determined computationally. researchgate.net
| Property | Calculated Value (kJ·mol⁻¹) | Method | Molecule |
| Gas-Phase Enthalpy of Formation | 198.7 ± 4.4 | G3(MP2)//B3LYP | 9,10-dihydroacridine researchgate.net |
| N-H Bond Dissociation Enthalpy | 344.2 | G3(MP2)//B3LYP | 9,10-dihydroacridine researchgate.net |
| C-H Bond Dissociation Enthalpy | 352.4 | G3(MP2)//B3LYP | 9,10-dihydroacridine researchgate.net |
Charge Distribution and Transfer Characteristics Modeling in Ground and Excited States
Understanding how charge is distributed within this compound is essential for predicting its interactions and properties. Molecular Electrostatic Potential (MEP) maps are a valuable tool for this purpose. researchgate.net The MEP surface visualizes the charge distribution, with red areas indicating electron-rich regions (negative potential) that are susceptible to electrophilic attack, and blue areas representing electron-poor regions (positive potential) that are prone to nucleophilic attack. nih.gov
In the ground state, the charge distribution defines properties like the dipole moment. Upon electronic excitation to a singlet or triplet state, the charge distribution can change dramatically. This phenomenon, known as intramolecular charge transfer (ICT), is common in donor-acceptor systems. For derivatives of dihydroacridine, the dihydroacridine moiety often acts as an electron donor. nih.gov TD-DFT calculations can model the excited states and quantify the extent of charge transfer by analyzing the changes in electron density between the ground and excited states. This is crucial for applications in optoelectronics, where efficient charge separation is often a desired property. semanticscholar.org
Photophysical Phenomena and Excited State Dynamics
Mechanisms of Thermally Activated Delayed Fluorescence (TADF) in 9,9,10-Triphenyl-9,10-dihydroacridine Systems
The photophysics of this compound are largely dictated by the interplay between its locally excited (LE) and charge transfer (CT) states. The LE state corresponds to an electronic transition localized on a specific part of the molecule, either the acridine (B1665455) core or one of the phenyl substituents. In contrast, the CT state involves the transfer of an electron from a donor part of the molecule to an acceptor part upon photoexcitation.
In the this compound framework, the dihydroacridine moiety typically acts as the electron donor, while the phenyl groups can act as acceptors. The relative energies of the LE and CT states are crucial in determining the photophysical pathways. A small energy gap between the lowest singlet CT state (¹CT) and the lowest triplet CT state (³CT) is a prerequisite for efficient TADF. Theoretical studies on related acridine-based donor-acceptor systems have shown that the spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor leads to a small singlet-triplet energy splitting (ΔEST).
The efficiency of TADF is directly dependent on the rates of intersystem crossing (ISC) and reverse intersystem crossing (RISC). ISC is the process by which a molecule in an excited singlet state transitions to a triplet state (S₁ → T₁), while RISC is the reverse process (T₁ → S₁). For efficient TADF, a high RISC rate (kRISC) is essential to effectively harvest triplet excitons for delayed fluorescence.
In donor-acceptor molecules like those derived from this compound, the spin-orbit coupling between the ¹CT and ³CT states, though often small, can be sufficient to facilitate these transitions. The rate of RISC is highly dependent on the ΔEST and the temperature, following the relationship:
kRISC ∝ exp(-ΔEST / kBT)
where kB is the Boltzmann constant and T is the temperature. Theoretical studies on closely related acridine-triazine donor-acceptor molecules have calculated kRISC values in the range of 10⁵ to 10⁷ s⁻¹, highlighting the efficiency of this process in similar systems. The specific rate constants for the parent this compound are expected to be influenced by its precise electronic structure and molecular geometry.
| Parameter | Description | Typical Value Range in Acridine Derivatives |
| ΔEST | Singlet-Triplet Energy Splitting | 0.01 - 0.2 eV |
| kISC | Intersystem Crossing Rate Constant | 10⁷ - 10⁸ s⁻¹ |
| kRISC | Reverse Intersystem Crossing Rate Constant | 10⁵ - 10⁷ s⁻¹ |
Note: The values presented are typical for donor-acceptor systems incorporating the dihydroacridine moiety and may vary for the specific compound this compound.
Excited-State Geometries and Intramolecular Dynamics
The geometry of this compound in its excited state plays a pivotal role in its photophysical behavior. Intramolecular motions, such as rotations and vibrations, can significantly influence the deactivation pathways of the excited state.
The dihedral angles between the phenyl rings and the acridine core are critical determinants of the electronic coupling between these moieties. In the ground state, these rings are typically twisted relative to the acridine plane. Upon excitation, the molecule may undergo geometric relaxation to a more planar or a more twisted conformation in the excited state.
This rotational flexibility can modulate the extent of charge transfer character in the excited state. A more planar geometry generally leads to stronger electronic coupling and a larger contribution from the CT state, which can lower the emission energy. Conversely, a more twisted conformation can favor LE states. The dynamic interplay between these conformations can lead to complex emission profiles and affect the rates of radiative and non-radiative decay.
Dual Emission Mechanisms and Conformer-Dependent Photophysics
Certain environmental conditions and molecular conformations can give rise to dual emission in dihydroacridine systems. This phenomenon involves emission from two distinct excited states, often a locally excited state and a charge-transfer state.
Exciplex Formation and Intermolecular Charge Transfer in Blended Systems
While specific studies detailing the exciplex formation and intermolecular charge transfer of this compound in blended systems are not extensively documented in publicly available literature, the behavior of related dihydroacridine derivatives provides insight into these phenomena. Dihydroacridine moieties, such as 9,9-dimethyl-9,10-dihydroacridine (B1200822), are known to act as effective electron donors in donor-acceptor systems, which is a prerequisite for exciplex formation.
An exciplex, or excited-state complex, is formed between an electron donor and an electron acceptor when one of the components is in an electronically excited state. This interaction leads to a new emission band that is red-shifted compared to the emission of the individual molecules. The formation and emission characteristics of exciplexes are highly dependent on the properties of the donor, the acceptor, and the surrounding medium.
In the context of organic light-emitting diodes (OLEDs), donor-acceptor pairs that form exciplexes are utilized to achieve high efficiencies. For instance, derivatives of 9,9-dimethyl-9,10-dihydroacridine have been incorporated as donor units in molecules designed for thermally activated delayed fluorescence (TADF). In these systems, the intramolecular charge transfer from the dihydroacridine donor to an acceptor moiety is a key process. While this is an intramolecular process, it underscores the strong electron-donating nature of the dihydroacridine core, which is also essential for intermolecular charge transfer in blended systems.
Studies on such systems have shown that the energy of the charge-transfer state and the rates of intersystem crossing (ISC) and reverse intersystem crossing (RISC) are critical parameters. For example, in a system where 10,10′-(pyridine-2,4-diyl)bis(9,9-dimethyl-9,10-dihydroacridine) (Pra-2DMAC) acts as a donor, a high external quantum efficiency of 15.0% was achieved in an exciplex-based OLED. rsc.org This performance is attributed to the efficient charge transfer and subsequent radiative decay from the exciplex state. The table below summarizes the performance of an exciplex-based OLED using a dihydroacridine derivative.
| Parameter | Value |
|---|---|
| Maximum External Quantum Efficiency (EQE) | 15.0% |
| EQE at 1000 cd m-2 | 13.9% |
| Turn-on Voltage | 2.4 V |
The photoluminescence characteristics of exciplex systems are often studied through steady-state and time-resolved fluorescence spectroscopy. The appearance of a new, broad, and red-shifted emission band in a blend of a donor and an acceptor, which is absent in the spectra of the individual components, is a hallmark of exciplex formation. The lifetime of this emission is typically in the nanosecond range and can be influenced by the polarity of the solvent or host matrix.
Although direct experimental data for this compound is not available, its structural similarity to other dihydroacridine donors suggests that it would likely form exciplexes when blended with suitable electron acceptors. The triphenyl substitution may influence the steric and electronic properties, potentially affecting the efficiency of charge transfer and the stability of the resulting exciplex.
Photon-Induced Hydride Release Mechanisms and Photohydrides
Certain dihydroacridine derivatives have been identified as "photohydrides," molecules that can release a hydride ion (H⁻) upon photoexcitation. This process is of considerable interest for solar energy conversion and photocatalysis, as it offers a pathway for light-driven reduction reactions. The study of 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583) (PhAcrH), a close analog of the title compound, provides a detailed mechanistic understanding of this phenomenon.
Research indicates that the hydride release from PhAcrH occurs from the triplet excited state. The mechanism is proposed to be a stepwise electron/hydrogen-atom transfer. This multi-step process is distinct from a concerted, single-step hydride transfer. The efficiency of this process can be quantified by the yield of the oxidized product and any subsequent reaction products, such as molecular hydrogen if protons are the ultimate electron acceptors.
In experiments with PhAcrH in an acetonitrile (B52724)/water mixture, the formation of the PhAcr⁺ cation was observed with a yield of 52%, while the generation of hydrogen gas was 2.5%. nih.gov This suggests that while proton reduction is occurring, other reduction pathways, possibly involving the acetonitrile co-solvent, are also active. The key findings from the investigation of PhAcrH are presented in the table below.
| Parameter | Observation/Value | Reference |
|---|---|---|
| Excited State Involved | Triplet Excited State | researchgate.net |
| Proposed Mechanism | Stepwise electron/hydrogen-atom transfer | researchgate.net |
| Oxidized Product | 10-methyl-9-phenylacridinium ion (PhAcr⁺) | nih.gov |
| Yield of PhAcr⁺ | 52% | nih.gov |
| Yield of H₂ | 2.5% | nih.gov |
The potential for this compound to act as a photohydride is plausible given the reactivity of its core structure. The phenyl groups at the 9 and 10 positions would influence the electronic properties and steric environment of the molecule, which in turn could affect the thermodynamics and kinetics of the hydride release process. Further experimental and computational studies on this compound are needed to fully elucidate its potential as a photohydride and to understand the specific mechanism of hydride release.
Doublet Electroluminescence from Organic Radicals
This section is contingent on evidence that this compound or its derivatives form stable radicals. Based on the conducted research, there is insufficient evidence in the available literature to confirm the formation of stable radicals from this compound that would be suitable for applications in doublet electroluminescence. While the field of organic radicals and their use in OLEDs is an active area of research, with some acridinium-based radicals showing stability, specific data for the title compound is lacking. nih.govresearchgate.netresearchgate.net Therefore, a detailed discussion on this topic in direct relation to this compound cannot be provided at this time.
Electrochemical Characteristics and Charge Transport Phenomena
Redox Potentials and Energy Level Alignment in Donor-Acceptor Systems
The donor nature of the 9,10-dihydroacridine (B10567) moiety allows it to be readily oxidized. This is reflected in its electrochemical properties, which are crucial for designing donor-acceptor systems for applications such as organic light-emitting diodes (OLEDs), particularly those utilizing thermally activated delayed fluorescence (TADF).
Derivatives of 9,10-dihydroacridine serve as excellent models for understanding its fundamental electrochemical characteristics. For instance, 9,9-dimethyl-10-phenyl-9,10-dihydroacridine (B1444620) (DMAC) is a common donor unit in TADF emitters. In a molecule where DMAC is coupled with a triazine acceptor (DMAC-TRZ), the oxidation and reduction potentials have been measured at 0.97 V and -1.72 V, respectively, versus a saturated calomel (B162337) electrode (SCE). acs.org These potentials correspond to a Highest Occupied Molecular Orbital (HOMO) energy of -5.31 eV and a Lowest Unoccupied Molecular Orbital (LUMO) energy of -2.62 eV. acs.org The HOMO is localized on the DMAC donor, while the LUMO is situated on the acceptor, a typical electronic structure for donor-acceptor molecules that facilitates intramolecular charge transfer upon excitation. researchgate.net
The ionization potential, which is related to the HOMO energy level, is a key parameter for charge injection and transport. In compounds where 9,9-dimethyl-9,10-dihydroacridine (B1200822) is linked to a pyridazine (B1198779) acceptor core, the ionization potential has been determined by cyclic voltammetry to be approximately 5.42 eV. nih.govmdpi.com Theoretical studies using Density Functional Theory (DFT) have substantiated these electronic characteristics, showing a clear separation of the HOMO on the dihydroacridine fragment and the LUMO on the acceptor moiety. researchgate.net This spatial separation is crucial for achieving a small energy gap between the singlet and triplet excited states, a prerequisite for efficient TADF. mdpi.com The alignment of these energy levels at interfaces, for example with perovskite materials, is critical for efficient charge extraction in photovoltaic devices. researchgate.net
Table 1: Electrochemical and Energy Level Data for Dihydroacridine Derivatives
| Compound/Derivative | Oxidation Potential (E_ox) | Reduction Potential (E_red) | HOMO Level (eV) | LUMO Level (eV) | Ionization Potential (eV) |
|---|---|---|---|---|---|
| DMAC-TRZ | 0.97 V (vs SCE) acs.org | -1.72 V (vs SCE) acs.org | -5.31 acs.org | -2.62 acs.org | - |
| 2AC-PYD | - | - | - | - | 5.42 nih.govmdpi.com |
DMAC-TRZ: 2-(10H-9,9-dimethylacridin-10-yl)-4,6-diphenyl-1,3,5-triazine 2AC-PYD: Derivative of pyridazine and 9,9-dimethyl-9,10-dihydroacridine
Charge Transport Mechanisms (e.g., Hole Transporting Capabilities)
The strong electron-donating nature and low ionization potential of the 9,10-dihydroacridine core make it an excellent candidate for hole-transporting materials (HTMs). nih.gov In electronic devices, HTMs facilitate the movement of positive charge carriers (holes) from one layer to another, a critical function in devices like OLEDs and perovskite solar cells (PSCs).
The hole-transporting capability is intrinsically linked to the stability of the radical cation formed upon oxidation and the electronic coupling between adjacent molecules in the solid state. The design of molecules based on acridine (B1665455) derivatives, such as those with a spirobi[acridine] core, has been shown to produce efficient HTMs. researchgate.net These materials exhibit good hole mobility, which is essential for efficient charge extraction from the active layer of a solar cell to the electrode. researchgate.net The HOMO level of the HTM must be appropriately aligned with the valence band of the adjacent material (e.g., the perovskite layer) to ensure efficient interfacial hole transportation. researchgate.net The analysis of hole-electron properties in donor-acceptor systems containing the 9,9-dimethyl-10-phenyl-9,10-dihydroacridine unit further confirms its role in facilitating charge separation and transport. semanticscholar.org
Electrochemical Reaction Pathways (e.g., Hydride Transfer, Phosphorylation)
The 9,10-dihydroacridine scaffold can participate in various electrochemical reactions, primarily driven by its ability to be oxidized. One of the most significant reaction pathways is hydride transfer. The related compound 9,10-dihydro-10-methylacridine is recognized as a potent hydride donor, with a Gibbs free energy of hydride transfer (ΔG°H−) of approximately 70 kcal mol−1. nih.gov This process involves the transfer of a hydride ion (H−) to a suitable acceptor, resulting in the formation of the corresponding acridinium (B8443388) cation. This reactivity is central to its use as a reductant in organic synthesis and catalysis.
Another important electrochemical pathway is phosphorylation. While direct C-H phosphorylation of 9,9,10-Triphenyl-9,10-dihydroacridine is not extensively detailed, the general electrochemical phosphorylation of arenes and heterocycles provides a relevant mechanistic framework. nih.govfrontiersin.org These reactions often proceed via the electrochemical generation of phosphorus-centered radical cations from precursors like trialkyl phosphites. frontiersin.orgresearchgate.net These electrophilic intermediates can then attack the electron-rich dihydroacridine ring to form a C-P bond. researchgate.net Alternatively, the electrochemical oxidation of 9-substituted 9,10-dihydroacridines can lead to aromatization, forming the acridine derivative. researchgate.net The intermediates in these reactions, such as dihydroacridine dialkylphosphonates, have been isolated and studied using voltammetry, confirming the feasibility of such electrochemical transformations. researchgate.net
Spectroelectrochemical Investigations of Transient Species and Redox States
Spectroelectrochemistry combines spectroscopic and electrochemical techniques to study the properties of electrochemically generated species in real-time. This is particularly useful for characterizing the transient intermediates and different redox states of 9,10-dihydroacridine derivatives.
The primary redox state of interest is the acridinium cation, formed upon the one-electron oxidation of the dihydroacridine core. Studies on related compounds, such as 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine, have used transient absorption spectroscopy to observe the formation of the 10-methyl-9-phenylacridinium cation. bgsu.edu This transient species is generated following a rapid heterolytic cleavage of the C-O bond in the excited state, a process that is essentially an intramolecular redox reaction. bgsu.edu The resulting acridinium cation is a stable species with a long lifetime, allowing for its characterization. bgsu.edu Furthermore, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with voltammetry, have been employed to identify and study radical cation intermediates in the electrochemical oxidation and phosphorylation reactions of dihydroacridines, providing deeper insight into the reaction pathways. researchgate.net
Reaction Mechanisms and Chemical Transformations
Hydride Transfer Reactions
A principal reaction pathway for 9,9,10-dihydroacridine (B10567) derivatives is the transfer of a hydride ion (H⁻) from the C9 position to a suitable acceptor. This process results in the formation of a thermodynamically stable acridinium (B8443388) cation. The facility of this reaction is attributed to the relatively weak C-H bond at the C9 position and the aromatic stabilization gained in the resulting cation.
Common hydride acceptors that react with dihydroacridines include iminoiodanes, benzoquinones, and triphenylmethyl salts.
With Iminoiodanes and Benzoquinones: Uncatalyzed reactions between dihydroacridines and acceptors like iminoiodanes or benzoquinones proceed readily. researchgate.netnih.gov The dihydroacridine donates a hydride to the acceptor, generating the corresponding acridinium ion. For instance, the reaction with a benzoquinone involves the transfer of what can be considered a hydride (or sequentially, two electrons and a proton) to the quinone. researchgate.netnih.govresearchgate.net
With Triphenylmethyl Perchlorate: The triphenylmethyl cation (trityl cation), often used as triphenylmethyl perchlorate, is a strong hydride acceptor. In this reaction, the 9,9,10-Triphenyl-9,10-dihydroacridine transfers its C9-hydride to the carbocation, yielding the 9,9,10-triphenylacridinium ion and triphenylmethane.
The general mechanism for these hydride transfers can be summarized as:
Step 1: Hydride Transfer Dihydroacridine + Acceptor → Acridinium Cation + Reduced Acceptor
This initial step is often the rate-determining step in subsequent transformations. researchgate.net
| Hydride Acceptor | Dihydroacridine Derivative | Product 1 (from Dihydroacridine) | Product 2 (from Acceptor) |
| Benzoquinone | 9,10-dihydroacridine | Acridinium Cation | Hydroquinone |
| Iminoiodane | 9,10-dihydroacridine | Acridinium Cation | Reduced Iodine Species |
| Triphenylmethyl Perchlorate | This compound | 9,9,10-Triphenylacridinium Perchlorate | Triphenylmethane |
C-H Amination Mechanisms
The C-H amination of dihydroacridines can occur without the need for a metal catalyst, proceeding through a mechanism intrinsically linked to hydride transfer. nih.govresearchgate.net This transformation introduces a nitrogen-containing group at the C9 position.
The uncatalyzed C-H amination mechanism involves two main steps: researchgate.netnih.gov
Hydride Transfer: The reaction is initiated by the transfer of a hydride from the C9 position of the dihydroacridine to an acceptor, such as a benzoquinone or an iminoiodane. This oxidative step generates a reactive acridinium cation intermediate.
Nucleophilic Addition: A nucleophilic amine, such as a sulfonamide present in the reaction mixture, then attacks the electrophilic C9 position of the acridinium cation. This conjugate addition step forms the final C-N bond, resulting in the aminated product.
This pathway provides a valuable alternative to traditional metal-catalyzed nitrene insertion reactions. nih.gov The feasibility of this uncatalyzed route highlights the inherent reactivity of the dihydroacridine core, which can undergo proton-coupled redox coupling with amines. nih.gov
Oxidative Cleavage Pathways of Dihydroacridine Systems
Under strong oxidizing conditions, the central ring system of dihydroacridines can undergo oxidative cleavage. This process involves the breaking of carbon-carbon and carbon-nitrogen bonds within the heterocyclic core, leading to the formation of smaller, functionalized aromatic compounds. While gentle oxidation typically leads to aromatization (forming the acridinium ion), more forceful oxidation can rupture the ring structure.
The mechanism often involves the initial formation of radical intermediates or hydroxylated species. For aromatic systems, oxidation by powerful radicals like hydroxyl (HO•) or sulfate (B86663) (SO₄•⁻) radicals can initiate ring cleavage. nih.govnih.gov The pathway generally proceeds through:
Initial Attack: An oxidizing agent attacks the aromatic ring system. In the case of dihydroacridine, this can be facilitated by initial oxidation at the nitrogen or C9 position.
Intermediate Formation: This leads to the formation of unstable intermediates, such as bicyclic peroxides, following the addition of molecular oxygen. nih.govnih.gov
Ring Opening: These intermediates rearrange and fragment, resulting in the cleavage of the acridine (B1665455) ring to yield products like substituted aldehydes, carboxylic acids, or other functionalized aromatics.
Electrochemical oxidation can also induce the cleavage of substituents at the C9 position, representing a form of localized oxidative cleavage. researchgate.net
Radical Generation and Reactivity (e.g., in Atom Transfer Radical Polymerization)
Dihydroacridine derivatives, including this compound, are part of a class of organic photoredox catalysts used in modern synthetic methods like Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP). nih.govnih.gov O-ATRP is a controlled polymerization technique that enables the synthesis of well-defined polymers without metal contaminants. researchgate.netspringernature.combohrium.com
In this context, the dihydroacridine acts as a photocatalyst. The mechanism proceeds via an oxidative quenching cycle: nih.govnih.gov
Photoexcitation: The dihydroacridine catalyst (PC) absorbs light (visible or UV), promoting it to an electronically excited state (PC*). This excited state is a much stronger reducing agent than the ground state.
Single Electron Transfer (SET): The excited catalyst (PC*) transfers a single electron to an alkyl halide initiator (R-X). This step generates the initiating radical (R•) and the radical cation of the photocatalyst (PC•⁺).
Polymerization: The generated radical (R•) adds to a monomer molecule, initiating the polymerization process. The polymer chain continues to grow by adding more monomer units.
Deactivation and Regeneration: The catalyst radical cation (PC•⁺) and the halide anion (X⁻) can deactivate the propagating polymer radical, reforming the dormant polymer chain and regenerating the ground-state photocatalyst (PC). This reversible activation-deactivation cycle allows for controlled polymer growth. nih.govnih.gov
The effectiveness of dihydroacridines in O-ATRP is due to their favorable redox properties and their ability to be fine-tuned through substitution to modify their light-absorbing and electron-transfer capabilities. nih.gov
| Component | Role in O-ATRP | Example |
| Photocatalyst (PC) | Absorbs light and initiates radical formation via SET | This compound |
| Initiator (R-X) | Source of the initial radical upon reduction | Ethyl α-bromophenylacetate |
| Monomer | Building block of the polymer chain | Methyl Methacrylate (MMA) |
| Light Source | Provides energy for photoexcitation of the catalyst | Visible Light (e.g., Blue LED) |
Role in Organic Electronic Systems: Design Principles and Mechanistic Contributions
Donor-Acceptor Design Strategies for Advanced Organic Materials
The donor-acceptor (D-A) design strategy is a cornerstone in the development of advanced organic materials with tailored optoelectronic properties. This approach involves the covalent linkage of an electron-donating moiety with an electron-accepting moiety within a single molecule. This intramolecular arrangement leads to the formation of charge-transfer (CT) excited states, which are crucial for the function of many organic electronic devices.
The 9,9,10-Triphenyl-9,10-dihydroacridine scaffold, often referred to as an acridan derivative, serves as a potent electron donor. Its nitrogen atom possesses a lone pair of electrons that can be readily donated, contributing to a high highest occupied molecular orbital (HOMO) energy level. This donor unit is frequently combined with various electron-acceptor groups to create novel D-A materials.
A common strategy involves connecting the acridan donor to an acceptor core, such as triazine, pyrazine (B50134), or sulfone derivatives. rsc.orgresearchgate.netitn-tadfsolutions.de The spatial arrangement and electronic coupling between the donor and acceptor units are critical in determining the material's properties. For instance, a highly twisted conformation between the donor and acceptor can minimize the overlap between the HOMO and the lowest unoccupied molecular orbital (LUMO), leading to a small energy gap between the singlet (S₁) and triplet (T₁) excited states (ΔEST). nih.govst-andrews.ac.uk This small ΔEST is a key requirement for materials exhibiting thermally activated delayed fluorescence (TADF). nih.gov
Through-space charge transfer (TSCT) is another design principle that leverages the non-covalent interactions between donor and acceptor moieties that are in close proximity. acs.org This can be achieved by designing molecules where the donor and acceptor units are forced into a face-to-face orientation, facilitating electron transfer through space rather than through covalent bonds. acs.org This strategy has been employed to fine-tune the photophysical properties of optoelectronic materials. acs.org
The following table summarizes some donor-acceptor molecules based on this compound derivatives and their key properties:
| Donor Moiety | Acceptor Moiety | Molecular Architecture | Key Feature | Reference |
| 9,9-diphenyl-9,10-dihydroacridine (B1356494) | Pyrazine | D-A | Suitable triplet energy for red phosphorescent OLEDs | rsc.org |
| 9,9-dimethyl-9,10-dihydroacridine (B1200822) | Triazine | D-A-D | Small ΔEST, enabling TADF mechanism | researchgate.netrsc.org |
| 9,9-diphenyl-9,10-dihydroacridine | Triazine | D-A-D | Small ΔEST, enabling TADF mechanism | researchgate.netrsc.org |
| 9,9-dimethyl-9,10-dihydroacridine | Diphenyl sulfone | D-A | Through-space charge transfer | itn-tadfsolutions.de |
Function as Electron-Donor Moieties in Optoelectronic Devices
The this compound moiety is widely utilized as a strong electron-donating unit in a variety of optoelectronic devices. Its robust electron-donating character stems from the nitrogen atom within the acridine (B1665455) ring system. This property is fundamental to its role in facilitating charge transport and influencing the energetic landscape within a device.
In the context of D-A molecules, the acridan derivative effectively raises the HOMO level of the material. nih.gov This is a critical factor in designing materials with appropriate energy levels for efficient charge injection and transport in OLEDs. The HOMO energy level of the donor component influences the injection of holes from the adjacent hole transport layer.
The electron-donating strength of the acridan unit can be modulated by introducing different substituents at the 9-position (e.g., methyl vs. phenyl groups) or on the phenyl rings. researchgate.netrsc.org This allows for fine-tuning of the electronic properties to match the requirements of a specific application.
Furthermore, the bulky and rigid structure of the this compound unit can provide steric hindrance, which helps to prevent intermolecular aggregation and the associated quenching of excited states. nih.gov This is particularly important for maintaining high photoluminescence quantum yields (PLQY) in the solid state, a crucial parameter for efficient light emission in OLEDs.
Application in Host Materials for Organic Light-Emitting Diodes (OLEDs): Mechanistic Considerations
In OLEDs, the host material plays a crucial role in the emissive layer by accommodating and transferring energy to the guest emitter molecules. Derivatives of this compound have emerged as excellent host materials, particularly for phosphorescent and TADF OLEDs. rsc.orgnih.gov
A key requirement for a host material is to have a higher triplet energy level than the guest emitter to ensure efficient energy transfer from the host to the guest and to confine the triplet excitons on the guest molecules. nih.govnoctiluca.eu this compound-based materials can be designed to possess high triplet energies, making them suitable hosts for a range of emitters. rsc.orgnih.gov
The charge transport characteristics of the host material are also critical for achieving balanced charge injection and recombination within the emissive layer. Bipolar host materials, which can transport both holes and electrons, are highly desirable for improving the efficiency and reducing the efficiency roll-off of OLEDs. nih.gov By incorporating both electron-donating (acridan) and electron-accepting moieties, bipolar host materials can be realized. rsc.org
For instance, two novel materials, 10-(6-(dibenzo[b,d]furan-1-yl)pyrazin-2-yl)-9,9-diphenyl-9,10-dihydroacridine (PrFPhAc) and 10-(6-(dibenzo[b,d]thiophen-1-yl)pyrazin-2-yl)-9,9-diphenyl-9,10-dihydroacridine (PrTPhAc), were designed as host materials for red phosphorescent OLEDs. rsc.org These materials exhibited suitable triplet energies, and the device utilizing PrFPhAc as the host achieved a high external quantum efficiency (EQE) of 22%. rsc.org
Efficient exciton harvesting is paramount for achieving high-performance OLEDs. In conventional fluorescent OLEDs, only the singlet excitons (25% of the total) contribute to light emission, limiting the internal quantum efficiency (IQE). Phosphorescent and TADF emitters offer pathways to harvest the non-emissive triplet excitons (75%), theoretically enabling 100% IQE. nih.govnih.gov
The energy levels of the host and guest materials must be carefully managed to facilitate efficient energy transfer and charge trapping. In a host-guest system, excitons are primarily formed on the host molecules and then transferred to the guest emitters. For this to occur efficiently, the singlet and triplet energy levels of the host must be higher than those of the guest. noctiluca.eu
The use of this compound derivatives as hosts or as part of the emitter structure allows for precise control over the HOMO and LUMO energy levels. This energy level tuning is crucial for optimizing charge injection from the transport layers and for confining charge carriers and excitons within the emissive layer, thereby maximizing the recombination efficiency. nih.gov
The following table presents the photophysical properties of two TADF emitters incorporating acridine donor moieties, demonstrating the influence of the molecular structure on their energy levels:
| Compound | HOMO (eV) | LUMO (eV) | S₁ Energy (eV) | T₁ Energy (eV) | ΔEST (eV) | Reference |
| TRZ-DDMAc | - | - | 2.34 | 2.23 | 0.11 | rsc.orgsci-hub.se |
| TRZ-DDPAc | - | - | 2.42 | 2.33 | 0.09 | rsc.orgsci-hub.se |
TRZ-DDMAc: 10,10'-(5-(4,6-diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(9,9-dimethyl-9,10-dihydroacridine) TRZ-DDPAc: 10,10'-(5-(4,6-diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(9,9-diphenyl-9,10-dihydroacridine)
Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons through a process called reverse intersystem crossing (RISC). nih.gov In TADF materials, triplet excitons can be converted into singlet excitons by absorbing thermal energy, which then radiatively decay to produce light. This process requires a very small ΔEST. nih.gov
As discussed previously, the D-A design strategy utilizing this compound as the donor is highly effective in achieving a small ΔEST. The significant spatial separation of the HOMO on the acridan donor and the LUMO on the acceptor unit minimizes the exchange energy, leading to near-degenerate singlet and triplet excited states. rsc.org
The rate of RISC (kRISC) is a critical parameter for efficient TADF. A higher kRISC allows for more efficient upconversion of triplets to singlets, leading to higher device efficiencies. acs.org The molecular design of TADF emitters incorporating the acridan moiety can influence the kRISC rate. For example, the emitter TRZ-DDPAc, which incorporates the 9,9-diphenyl-9,10-dihydroacridine donor, exhibited a high photoluminescence quantum yield and was used to fabricate a green OLED with a maximum external quantum efficiency of 27.3%. researchgate.netrsc.org
The delayed fluorescence lifetime is another important characteristic of TADF emitters. For instance, TRZ-DDMAc and TRZ-DDPAc exhibited delayed fluorescence lifetimes of 10.32 µs and 10.37 µs, respectively, confirming their TADF nature. researchgate.netrsc.org
Integration in Photo-redox Catalysis: Mechanistic Pathways and Catalytic Cycles
Photo-redox catalysis has emerged as a powerful tool in synthetic organic chemistry, utilizing visible light to drive chemical reactions. sigmaaldrich.com This process typically involves a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes with substrate molecules, generating reactive radical intermediates. recercat.cat
Derivatives of 9,10-dihydroacridine (B10567) can act as potent photo-redox catalysts. Upon photoexcitation, these molecules can be promoted to an excited state with enhanced redox potentials, enabling them to participate in electron transfer reactions.
A plausible catalytic cycle involves the photo-excited acridine derivative acting as an electron donor. In a reductive quenching cycle, the excited photocatalyst donates an electron to a substrate, generating a radical anion and the oxidized form of the photocatalyst. The oxidized photocatalyst is then reduced back to its ground state by a sacrificial electron donor, completing the catalytic cycle. recercat.catresearchgate.net
Conversely, in an oxidative quenching cycle, the excited photocatalyst accepts an electron from a substrate, forming a radical cation and the reduced form of the photocatalyst. The reduced photocatalyst then transfers an electron to an oxidant to regenerate the ground state catalyst. recercat.cat
The ability of 9,10-dihydroacridine derivatives to undergo photo-oxidation to form the corresponding acridinium (B8443388) ion is a key aspect of their reactivity in these catalytic systems. researchgate.net This process is often reversible, allowing for their participation in catalytic cycles. The specific mechanistic pathway and the efficiency of the catalytic process depend on the redox potentials of the catalyst in its ground and excited states, as well as the nature of the substrates and other reaction components.
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Strategies for Enhanced Molecular Tunability
Future research will heavily focus on creating more efficient, versatile, and scalable synthetic methodologies for 9,10-dihydroacridine (B10567) derivatives. While established methods exist, they can be hampered by issues such as competing side reactions. nih.gov The development of novel synthetic strategies is paramount for achieving precise control over the electronic and steric properties of the molecule, which is crucial for tailoring its function for specific applications.
Key areas of development include:
One-Pot Procedures: Streamlining multi-step syntheses into one-pot reactions can significantly improve efficiency and yield, as has been demonstrated in the synthesis of related heterocyclic systems. mdpi.comresearchgate.net
Cross-Coupling Reactions: Advanced cross-coupling techniques, such as the Buchwald–Hartwig amination, will continue to be vital for forging new carbon-nitrogen bonds, enabling the straightforward incorporation of diverse functional moieties onto the dihydroacridine core. nih.govnih.gov This allows for the synthesis of complex donor-acceptor molecules with tailored photophysical properties. nih.gov
Functionalization at New Positions: Exploring novel reaction pathways to introduce substituents at positions other than the N10 and C9 atoms will unlock new avenues for molecular design. This includes strategies like nucleophilic aromatic substitution of hydrogen (SNH), which has been used to introduce phosphoryl groups onto the acridine (B1665455) skeleton. nih.gov
[3+2] Cycloaddition Reactions: This powerful class of reactions offers a route to construct complex, fused ring systems involving the acridine framework, leading to novel materials with unique three-dimensional structures and electronic properties. mdpi.com
By expanding the synthetic toolkit, researchers can achieve a higher degree of molecular tunability, allowing for the fine-tuning of properties such as solubility, thermal stability, and energy levels (HOMO/LUMO) to meet the demands of next-generation applications.
Advanced Computational Approaches for Predictive Design and Mechanistic Elucidation
The role of computational chemistry in guiding the design and understanding of 9,10-dihydroacridine derivatives is set to expand significantly. Advanced computational models offer a powerful, cost-effective way to predict molecular properties and elucidate complex reaction mechanisms before undertaking laborious synthetic work.
Future research will leverage:
Density Functional Theory (DFT): DFT and time-dependent DFT (TD-DFT) will remain essential tools for substantiating molecular geometries, calculating frontier molecular orbital energies (HOMO/LUMO), and predicting photophysical properties like absorption and emission spectra. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations will provide crucial insights into the conformational dynamics of these molecules and their interactions with their environment, such as in a host-matrix for OLED applications or in biological systems. nih.gov
Quantum-Chemical Calculations: High-level quantum-chemical calculations will be employed to explain experimental observations, such as inhibitory activities in biological contexts or the intricate details of excited-state processes. nih.gov
Advanced Simulation Techniques: For understanding complex collective phenomena, such as spin dynamics in materials, sophisticated methods like the use of infinite projected entangled-pair states (iPEPS) to simulate excitation spectra will become more prevalent. aps.org
These computational approaches will accelerate the discovery of new high-performance materials by enabling a "design-on-computer" paradigm, where molecules are computationally screened and optimized for desired properties before synthesis.
| Computational Technique | Application in Dihydroacridine Research | Reference |
| Density Functional Theory (DFT) | Substantiation of molecular geometries and electronic characteristics. | nih.gov |
| Molecular Dynamics (MD) | Elucidation of molecular interactions and conformational changes. | nih.gov |
| Quantum-Chemical Calculations | Explanation of experimental results and reaction mechanisms. | nih.gov |
Exploration of New Excited-State Phenomena and Spin-Flipping Mechanisms
A deeper understanding of the fundamental photophysics of 9,10-dihydroacridine derivatives is critical for their application in optoelectronics. Future research will delve into the complex dynamics that occur following photoexcitation, with a particular focus on excited-state phenomena and spin-flipping mechanisms.
Key areas of exploration include:
Transient Absorption Spectroscopy: Femtosecond and nanosecond transient absorption spectroscopy will be instrumental in studying excited-state behavior, such as identifying fast heterolytic bond cleavage or intersystem crossing (ISC) pathways. nih.gov
Nonadiabatic Dynamics: The interplay between different electronic states is often complex. Semiclassical surface-hopping simulations and quantum mechanical models will be used to understand the nonadiabatic transitions that govern the fate of the excited state, including singlet-to-triplet conversions. huji.ac.il
Charge-Transfer Dynamics: For donor-acceptor systems incorporating the dihydroacridine motif, ultrafast fluorescence and transient absorption spectroscopy will be used to measure the rates of photoinduced charge separation and charge recombination, which are critical processes for photovoltaics and photocatalysis. rsc.org
Spin-Flipping Mechanisms: In the context of materials for Thermally Activated Delayed Fluorescence (TADF), a detailed understanding of the spin-flipping processes of reverse intersystem crossing (RISC) is crucial. Future work will aim to elucidate how molecular structure and environment influence these spin conversions.
These fundamental studies will provide the knowledge needed to design molecules with optimized excited-state properties, such as high quantum yields, long lifetimes, or efficient charge separation.
Mechanistic Understanding of Performance in Advanced Device Architectures
Translating promising molecular properties into high-performance devices requires a detailed mechanistic understanding of how these molecules function within a complex device architecture. For 9,10-dihydroacridine derivatives, particularly in the field of Organic Light-Emitting Diodes (OLEDs), future research will focus on bridging the gap between molecular characteristics and macroscopic device performance.
Research efforts will be directed towards:
Structure-Property-Performance Relationships: Systematically modifying the molecular structure of dihydroacridine-based materials and correlating these changes with key device metrics such as current efficiency, power efficiency, and external quantum efficiency (EQE). nih.gov
Role as Host and Transport Materials: Investigating how the high triplet energy of certain dihydroacridine derivatives prevents triplet quenching when used as host materials or in hole-transporting layers in phosphorescent OLEDs. nih.gov
Interfacial Energetics and Morphology: Characterizing the energy level alignment at the interfaces between the dihydroacridine-based layer and adjacent layers, as well as studying the impact of thin-film morphology on charge transport and device stability.
Degradation Mechanisms: Identifying the chemical and physical pathways that lead to device degradation under operational stress to develop more robust and long-lasting materials.
The insights gained will enable the rational design of materials that are not only efficient but also stable, leading to the development of commercially viable next-generation displays and lighting technologies.
| Compound | Device Role | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | Max. EQE (%) | Reference |
| TPA-2ACR | Hole-Transporting Material | 55.74 | 29.28 | 21.59 | nih.gov |
| PhCAR-2ACR | Host Material | 23.13 | 6.05 | 7.65 | nih.gov |
| TAPC (Reference) | Hole-Transporting Material | 32.53 | 18.58 | 10.6 | nih.gov |
Synergistic Combination with Other Functional Motifs for Multi-Responsive Systems
The true potential of the 9,10-dihydroacridine core lies in its use as a building block in larger, multi-functional molecular systems. Future research will increasingly focus on the synergistic combination of the dihydroacridine motif with other functional units to create novel materials with emergent properties and multiple responsiveness.
Promising strategies include:
Donor-Acceptor Architectures: Covalently linking the electron-donating dihydroacridine moiety with various electron-accepting units (e.g., pyridazine (B1198779), sulfone) to create materials with strong intramolecular charge transfer (ICT) character, which is beneficial for TADF and nonlinear optics. nih.govresearchgate.net
Integration with Hole-Transporting Moieties: Combining the dihydroacridine core with well-known hole-transporting fragments like triphenylamine (B166846) or carbazole (B46965) to develop highly efficient and stable materials for OLEDs. nih.gov
Hybrid Materials for Bio-applications: Functionalizing the dihydroacridine scaffold with moieties that impart biological activity, such as cholinesterase inhibition or antioxidant properties, to create multifunctional therapeutic agents. nih.gov
Photo- and Chemo-Responsive Systems: Incorporating photo-switchable or ion-binding units to create smart materials that change their optical or electronic properties in response to external stimuli like light or the presence of specific chemical species.
This modular approach to molecular design will lead to the creation of sophisticated, multi-responsive systems that can be tailored for a wide array of advanced applications, from flexible electronics and sensors to targeted therapeutics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
